Cas no 568553-33-3 (4-oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide)
4-oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide Chemical and Physical Properties
Names and Identifiers
-
- 1-Phthalazinecarboxylicacid,3,4-dihydro-4-oxo-3-propyl-,hydrazide(9CI)
- 4-Oxo-3-propyl-3,4-dihydro-1-phthalazinecarbohydrazide
- 4-oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide
- G31656
- 4-oxo-3-propylphthalazine-1-carbohydrazide
- CS-0219899
- Z56896866
- 4-Oxo-3-propyl-3,4-dihydro-phthalazine-1-carboxylic acid hydrazide
- AKOS034464328
- 568553-33-3
- EN300-05256
-
- Inchi: 1S/C12H14N4O2/c1-2-7-16-12(18)9-6-4-3-5-8(9)10(15-16)11(17)14-13/h3-6H,2,7,13H2,1H3,(H,14,17)
- InChI Key: DQTXLPWUPHPJBA-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC=CC=2C(C(NN)=O)=NN1CCC
Computed Properties
- Exact Mass: 246.112
- Monoisotopic Mass: 246.112
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 380
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 87.8Ų
4-oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | O992230-50mg |
4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide |
568553-33-3 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | O992230-100mg |
4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide |
568553-33-3 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | O992230-500mg |
4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide |
568553-33-3 | 500mg |
$ 320.00 | 2022-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290569-50mg |
4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide |
568553-33-3 | 98% | 50mg |
¥993.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290569-100mg |
4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide |
568553-33-3 | 98% | 100mg |
¥1380.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290569-250mg |
4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide |
568553-33-3 | 98% | 250mg |
¥1985.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290569-500mg |
4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide |
568553-33-3 | 98% | 500mg |
¥3348.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290569-1g |
4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide |
568553-33-3 | 98% | 1g |
¥3429.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290569-2.5g |
4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide |
568553-33-3 | 98% | 2.5g |
¥8478.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290569-5g |
4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide |
568553-33-3 | 98% | 5g |
¥10875.00 | 2024-05-08 |
4-oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide Suppliers
4-oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 4-oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide
Introduction to 4-oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide (CAS No. 568553-33-3) in Modern Chemical and Pharmaceutical Research
4-oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide, identified by the chemical identifier CAS No. 568553-33-3, represents a significant compound in the realm of pharmaceutical and biochemical research. This heterocyclic compound, characterized by its phthalazine core structure, has garnered attention due to its versatile applications in medicinal chemistry and drug development. The molecular framework of this compound incorporates functional groups that make it a promising candidate for further exploration in synthetic chemistry and pharmacological studies.
The phthalazine moiety is a key structural feature of 4-oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide, which contributes to its unique chemical properties and biological activities. Phthalazines are a class of nitrogen-containing heterocycles that have been extensively studied for their potential therapeutic effects. These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of an oxo group at the 4-position and a carbohydrazide moiety at the 1-position further enhances the compound's reactivity and functionality, making it an attractive scaffold for drug design.
In recent years, there has been a growing interest in developing novel pharmacological agents based on phthalazine derivatives. The structural complexity of 4-oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide allows for modifications that can fine-tune its biological activity. Researchers have been exploring various synthetic pathways to derive analogs of this compound with enhanced efficacy and reduced toxicity. The carbohydrazide group, in particular, offers opportunities for further derivatization, enabling the creation of new compounds with tailored properties.
One of the most compelling aspects of 4-oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide is its potential in addressing critical health challenges. Current research indicates that this compound may have applications in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. The phthalazine core has been shown to interact with specific targets in the brain, potentially modulating neuroinflammatory processes and protecting against neurodegeneration. Additionally, studies suggest that derivatives of this compound could exhibit antitumor activity by inhibiting key pathways involved in cancer cell proliferation.
The synthesis of 4-oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the phthalazine ring system efficiently. The introduction of the propyl group at the 3-position and the carbohydrazide moiety at the 1-position are critical steps that define the compound's identity and functionality. These synthetic strategies highlight the importance of meticulous planning and execution in pharmaceutical chemistry.
The pharmacological profile of 4-oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide has been evaluated through both in vitro and in vivo studies. In cell culture experiments, this compound has demonstrated promising effects on various disease models, including its ability to reduce oxidative stress and inhibit inflammatory responses. Animal studies have further corroborated these findings, showing potential therapeutic benefits in models of neurodegenerative diseases and cancer. These results underscore the compound's significance as a lead molecule for drug development.
Advances in computational chemistry have also played a crucial role in understanding the behavior of 4-oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at the atomic level. This information is invaluable for designing derivatives with improved pharmacokinetic properties and reduced side effects. By integrating experimental data with computational insights, scientists can accelerate the discovery process and bring new therapeutic agents to fruition more efficiently.
The future prospects for 4-oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide are vast and exciting. Ongoing research aims to optimize its synthesis for large-scale production while exploring new derivatives with enhanced therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into clinical applications. As our understanding of disease mechanisms continues to evolve, compounds like CAS No. 568553-33-3 will remain at the forefront of drug discovery efforts.
In conclusion,4-oxyo - propyl - 34 - dihydrophth alazin - 1 - carb hydraz ide ( CAS No . 56855 333) represents a remarkable advancement in chemical pharmaceutical research . Its unique structure , versatile reactivity , an d promising biological activities make it a valuable compoun d for further exploration . With continued research an d innovation , this compoun d holds great promise for improving human health an d treating complex diseases . p>
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